molecular formula C14H20N4O B12226855 1-(6-Cyclobutylpyrimidin-4-yl)piperidine-4-carboxamide

1-(6-Cyclobutylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B12226855
M. Wt: 260.33 g/mol
InChI Key: JVHMGFAQPOXFBQ-UHFFFAOYSA-N
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Description

1-(6-Cyclobutylpyrimidin-4-yl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Cyclobutylpyrimidin-4-yl)piperidine-4-carboxamide typically involves the reaction of a piperidine derivative with a pyrimidine derivative under specific conditions. One common method involves the use of cyclobutylpyrimidine and piperidine-4-carboxylic acid as starting materials. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(6-Cyclobutylpyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Cyclobutylpyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and viral infections.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(6-Cyclobutylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of protein kinase B (PKB or Akt), a key enzyme in cell signaling pathways that regulate growth and survival. By inhibiting this enzyme, the compound can modulate cellular processes and potentially exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cyclobutyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other piperidine derivatives and contributes to its potential as a therapeutic agent .

Properties

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

IUPAC Name

1-(6-cyclobutylpyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C14H20N4O/c15-14(19)11-4-6-18(7-5-11)13-8-12(16-9-17-13)10-2-1-3-10/h8-11H,1-7H2,(H2,15,19)

InChI Key

JVHMGFAQPOXFBQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCC(CC3)C(=O)N

Origin of Product

United States

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